1-((2,5-Dimethoxybenzyl)oxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
Beschreibung
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic amino alcohol derivative structurally characterized by a 2,5-dimethoxybenzyl ether group and a 4-ethylpiperazine moiety. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations. This compound shares a core β-amino alcohol structure with beta-blockers like nadolol but differs in its aromatic and amine substituents . Its design likely aims to optimize receptor-binding affinity, metabolic stability, and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4.2ClH/c1-4-19-7-9-20(10-8-19)12-16(21)14-24-13-15-11-17(22-2)5-6-18(15)23-3;;/h5-6,11,16,21H,4,7-10,12-14H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAFBYSCRPLRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits properties that may be relevant in various therapeutic contexts.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 360.31 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pH | Not specified |
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound may act as a modulator of serotonin pathways, influencing mood regulation.
- Dopaminergic Activity: Potential effects on dopamine receptors could contribute to its psychoactive properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, it has shown cytotoxic effects on pancreatic cancer cells, indicating its potential as an anticancer agent.
Table: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| DAN-G (Pancreatic Cancer) | 15.4 |
| MCF-7 (Breast Cancer) | 22.8 |
| A549 (Lung Cancer) | 30.1 |
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary findings suggest that the compound may exhibit neuroprotective effects in animal models of neurodegenerative diseases. These results warrant further investigation to confirm its efficacy and safety profile.
Case Study 1: Neuroprotective Effects
In a study involving mice with induced neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This suggests a potential therapeutic role in conditions such as Alzheimer's disease.
Case Study 2: Antidepressant-Like Effects
Another study explored the antidepressant-like effects of the compound using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting an improvement in depressive symptoms.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Amine Group : The 4-ethylpiperazine introduces a secondary amine with a basic nitrogen, contrasting with nadolol’s tertiary tert-butyl group. This may enhance solubility and modulate adrenergic receptor selectivity.
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activity and Stability
Key Findings :
- The target compound’s 4-ethylpiperazine moiety may reduce cardiotoxicity risks associated with non-selective beta-blockers like nadolol by favoring β1-adrenergic receptor selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
